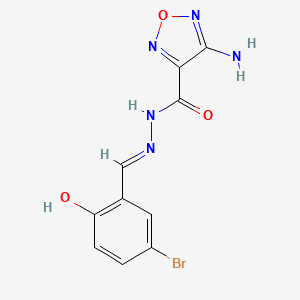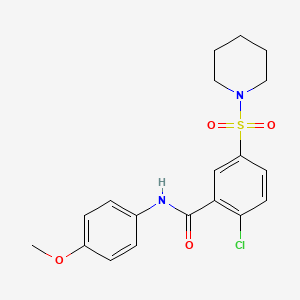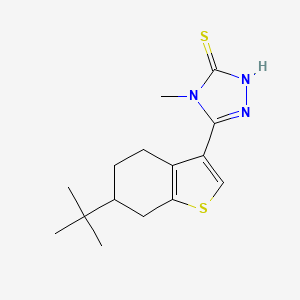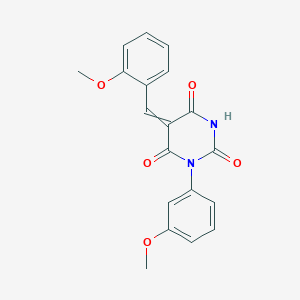
4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, this compound has also been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the mechanism of action of this compound in more detail, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress-related disorders. Finally, the development of more effective formulations of this compound, such as liposomal or nanoparticle-based formulations, may improve its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the condensation of 5-bromo-2-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity and identity of the product are confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its antimicrobial properties, with studies showing its effectiveness against various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-amino-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O3/c11-6-1-2-7(17)5(3-6)4-13-14-10(18)8-9(12)16-19-15-8/h1-4,17H,(H2,12,16)(H,14,18)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUMHBKAZLBHQ-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)C2=NON=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NON=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6103648.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6103656.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![N-methyl-5-(1-{[5-(4H-1,2,4-triazol-3-ylthio)-2-furyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6103676.png)

![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)
![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)
![ethyl 1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6103708.png)

![methyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6103724.png)

![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)